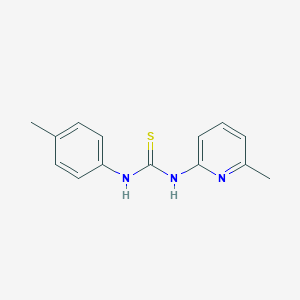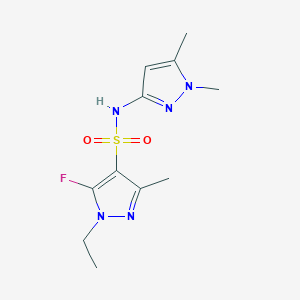![molecular formula C14H19ClO4S2 B10916107 1-Chloro-4-({[2-(methylsulfonyl)cyclohexyl]sulfonyl}methyl)benzene](/img/structure/B10916107.png)
1-Chloro-4-({[2-(methylsulfonyl)cyclohexyl]sulfonyl}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROBENZYL)[2-(METHYLSULFONYL)CYCLOHEXYL]DIOXO-LAMBDA~6~-SULFANE is a synthetic organic compound that features a chlorobenzyl group, a methylsulfonyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROBENZYL)[2-(METHYLSULFONYL)CYCLOHEXYL]DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Cyclohexyl Ring Formation: The cyclohexyl ring is introduced through cyclization reactions, often using catalysts to facilitate the process.
Attachment of the Methylsulfonyl Group:
Final Assembly: The final compound is assembled through a series of coupling reactions, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods, with optimizations for yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Studied for potential use as catalysts in various chemical reactions.
Biology
Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (4-CHLOROBENZYL)[2-(METHYLSULFONYL)CYCLOHEXYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzyl)cyclohexylamine: Similar structure but lacks the methylsulfonyl group.
(4-Chlorobenzyl)methylsulfone: Similar structure but lacks the cyclohexyl ring.
Uniqueness
(4-CHLOROBENZYL)[2-(METHYLSULFONYL)CYCLOHEXYL]DIOXO-LAMBDA~6~-SULFANE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H19ClO4S2 |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-chloro-4-[(2-methylsulfonylcyclohexyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C14H19ClO4S2/c1-20(16,17)13-4-2-3-5-14(13)21(18,19)10-11-6-8-12(15)9-7-11/h6-9,13-14H,2-5,10H2,1H3 |
InChI Key |
NKMPYQWYMVLRHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916030.png)
![(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B10916037.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]ethanediamide](/img/structure/B10916044.png)
![azepan-1-yl(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10916059.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916067.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10916075.png)
![2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10916081.png)
![Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10916099.png)
![N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B10916105.png)


![1-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10916126.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10916137.png)
